molecular formula C10H11Cl2NO2 B2659027 Ethyl 2-(3,4-dichloroanilino)acetate CAS No. 14108-81-7

Ethyl 2-(3,4-dichloroanilino)acetate

Cat. No.: B2659027
CAS No.: 14108-81-7
M. Wt: 248.1
InChI Key: SQYQNTBOBNJCAD-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichloroanilino)acetate is an ester derivative of a substituted anilinoacetic acid, featuring a 3,4-dichloroaniline moiety linked to an ethyl acetate group.

Properties

IUPAC Name

ethyl 2-(3,4-dichloroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-7-3-4-8(11)9(12)5-7/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYQNTBOBNJCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dichloroanilino)acetate typically involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichloroanilino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other nucleophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted anilines

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity
Ethyl 2-(3,4-dichloroanilino)acetate is structurally related to several herbicides, such as linuron and diuron, which are known for their effectiveness in controlling unwanted vegetation. Research indicates that derivatives of 3,4-dichloroaniline exhibit herbicidal properties, making compounds like this compound candidates for developing new agrochemicals. A study demonstrated that new fatty N-acylamino amides synthesized from 3,4-dichloroaniline showed promising results against arthropod pests, with mortality rates ranging from 20% to 80% in bioassays conducted on strawberry pests .

Insecticidal Potential
The compound has been evaluated for its insecticidal properties. The synthesis of N-acylamino amides incorporating the 3,4-dichloroaniline moiety has shown potential as an eco-friendly alternative in pest management strategies. These compounds were tested against various pests and exhibited significant insecticidal activity .

Medicinal Chemistry

Pharmacological Research
In the realm of medicinal chemistry, this compound serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for potential therapeutic effects, including anti-cancer and anti-inflammatory activities. The incorporation of the dichloroaniline group is pivotal due to its ability to enhance biological activity through structural modifications.

Toxicological Studies
Toxicological evaluations are critical for assessing the safety and efficacy of compounds like this compound. Studies have highlighted the compound's effects on biological systems, including potential hematological changes in animal models exposed to high concentrations . Such findings underscore the importance of understanding both the beneficial and adverse effects associated with its applications.

Synthesis and Characterization

Synthetic Pathways
The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with ethyl acetate under controlled conditions. This process can yield various derivatives that may possess enhanced biological activities. The efficiency of synthesis methods has been documented in several studies, emphasizing yields between 24% and 83% depending on the specific reaction conditions employed .

Characterization Techniques
Characterization of synthesized compounds is essential for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to verify the identity and quality of this compound and its derivatives.

Case Studies

Study Focus Findings
Study on Herbicidal Activity Evaluated new fatty N-acylamino amidesDemonstrated effective mortality rates (20%-80%) against strawberry pests
Toxicological Evaluation Investigated effects on ratsIndicated hematological changes at elevated exposure levels
Synthesis Methodology Explored synthetic pathwaysAchieved yields of N-acylamino amides between 24%-83%

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dichloroanilino)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

Compound Name Substituents on Aniline Ring Ester Group Key Features
Ethyl 2-(3,4-dichloroanilino)acetate 3,4-Cl₂ Ethyl Lipophilic; potential prodrug with unique electronic effects
Diclofenac Sodium 2,6-Cl₂ Sodium salt Water-soluble; direct NSAID activity
Ethyl 2-(2,6-dichloroanilino)phenylacetate 2,6-Cl₂ Ethyl Prodrug form of diclofenac; enhanced bioavailability
Methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate 2,6-Cl₂ Methyl Lower molecular weight; faster hydrolysis than ethyl ester
Diethylammonium-2-(2,6-dichloroanilino)phenylacetate 2,6-Cl₂ Diethylammonium salt Crystalline; improved solubility in organic solvents

Substitution Effects :

  • This may influence hydrogen bonding and receptor interactions .
  • Steric Effects : The 3,4 configuration may reduce steric hindrance around the aniline NH compared to 2,6-dichloro derivatives, altering metabolic enzyme accessibility .

Physicochemical Properties

  • Solubility: Ethyl esters (e.g., Ethyl 2-(2,6-dichloroanilino)phenylacetate) are less water-soluble than their sodium salt counterparts (e.g., diclofenac sodium) but more lipophilic, favoring membrane permeability . The 3,4-dichloro analog likely exhibits intermediate polarity due to its substitution pattern.
  • Stability : Chlorine positions influence photodegradation. Diclofenac (2,6-Cl₂) undergoes direct photolysis ; the 3,4-dichloro derivative may exhibit distinct degradation pathways due to altered electron distribution.

Pharmacological and Metabolic Considerations

  • Prodrug Potential: Ethyl esters are typically hydrolyzed in vivo by esterases to release the active carboxylic acid. The 3,4-dichloro substitution may slow hydrolysis compared to 2,6-dichloro analogs due to steric or electronic effects .
  • Metabolism : Microbial degradation studies on diclofenac show hydroxylation at the 4'-position . The 3,4-dichloro analog may resist such modifications, leading to alternative metabolites.

Biological Activity

Ethyl 2-(3,4-dichloroanilino)acetate is a compound that has garnered attention due to its potential biological activities, particularly in agricultural applications and microbial interactions. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

This compound is derived from 3,4-dichloroaniline, a compound known for its diverse biological properties. The synthesis of this compound typically involves acylation reactions where 3,4-dichloroaniline reacts with ethyl acetate in the presence of coupling agents such as TBTU (O-benzotriazole-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases like N,N-diisopropylethylamine (DIPEA) .

Insecticidal Properties

Recent studies have highlighted the insecticidal properties of compounds related to 3,4-dichloroaniline. For instance, bioassays conducted against various arthropod pests such as Chaetosiphon fragaefolii and Drosophila suzukii demonstrated mortality rates ranging from 20% to 80% when treated with derivatives of 3,4-dichloroaniline . These findings suggest that this compound may exhibit similar insecticidal activity.

Microbial Degradation

The compound has also been studied for its interaction with microbial communities. A study involving anaerobic enrichment cultures showed that strains capable of degrading 3,4-dichloroaniline were isolated after prolonged exposure to the compound. After 12 months , these cultures demonstrated an ability to transform over 80% of the initial concentration of 3,4-dichloroaniline within five days . This indicates not only the persistence of the compound in environmental settings but also its potential for bioremediation applications.

Case Study 1: Insecticidal Efficacy

In a controlled experiment, various formulations containing this compound were tested against strawberry pests. The results indicated that formulations with higher concentrations of fatty acid derivatives exhibited enhanced mortality rates compared to those with lower concentrations. The best-performing formulation achieved an average mortality rate of 80% against target pests .

Case Study 2: Microbial Transformation

A significant case study focused on the microbial degradation of this compound showed that after adaptation periods, specific microbial strains could effectively reduce the concentration of this compound in anaerobic conditions. The degradation pathway was monitored using HPLC analysis, which confirmed a nearly complete breakdown after 20 days in adapted cultures .

Research Findings

Research findings indicate that this compound exhibits promising biological activity:

  • Insecticidal Activity : Demonstrated efficacy against various agricultural pests.
  • Microbial Degradation : Effective transformation by anaerobic bacteria suggests potential for bioremediation.
  • Environmental Impact : Studies indicate modifications to enhance degradation rates could lead to environmentally friendly agrochemical applications .

Q & A

Basic Research Questions

Q. How can synthetic routes for Ethyl 2-(3,4-dichloroanilino)acetate be optimized to improve yield and purity?

  • Methodology :

  • Catalytic esterification : Use concentrated sulfuric acid as a catalyst in methanol under reflux (4–6 hours) to facilitate ester formation. Post-reaction, precipitate the product by pouring the mixture into ice water, followed by filtration and recrystallization from ethanol .
  • Solvent selection : Polar aprotic solvents (e.g., methanol, ethanol) enhance reaction efficiency. Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) can isolate the ester from byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural elucidation :

  • X-ray crystallography : Determine crystal packing and molecular conformation using SHELX programs (e.g., SHELXL for refinement). Anisotropic displacement parameters validate bond lengths and angles .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR (in CDCl3_3 or DMSO-d6_6) identify aromatic protons (δ 6.8–7.5 ppm), ester carbonyl (δ ~170 ppm), and NH groups (δ ~5 ppm) .
    • Purity assessment : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the anti-inflammatory activity of this compound?

  • In silico docking :

  • Retrieve 3D structures from PubChem and optimize geometry using Marvin Sketch. Perform molecular docking (e.g., AutoDock Vina) against cyclooxygenase-2 (COX-2) to assess binding affinity. Compare results with diclofenac (CID: 3033) as a reference .
  • Validate predictions with MD simulations (GROMACS) to evaluate ligand-receptor stability .
    • ADMET profiling : Use SwissADME or ADMETLab to predict bioavailability, metabolic stability, and toxicity risks .

Q. What experimental strategies resolve contradictions in stability data for ester derivatives under varying pH conditions?

  • Stress testing :

  • Expose the compound to acidic (HCl, pH 2), neutral, and alkaline (NaOH, pH 10) buffers at 40°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Stability-indicating assays : Develop HPLC-DAD methods to quantify intact ester and hydrolyzed products (e.g., free acid). Validate linearity (R2^2 > 0.995) and recovery (>98%) .

Q. How can microbial biodegradation pathways of this compound be elucidated?

  • Metabolite profiling :

  • Incubate the compound with Rhodococcus ruber (50 mg/L) for 10 days. Extract metabolites with ethyl acetate and identify hydroxylated derivatives via GC-MS or HRMS .
  • Propose pathways using isotopic labeling (e.g., 13^{13}C or 2^2H) to track metabolic transformations .

Q. What crystallographic software packages are essential for refining anisotropic displacement parameters?

  • Tools :

  • SHELX suite : SHELXL refines small-molecule structures against high-resolution data. Use WinGX for data integration and ORTEP for visualization of thermal ellipsoids .
  • Validation : Check for R-factor convergence (<5%) and PLATON alerts for missed symmetry or disorder .

Notes

  • For reproducibility, provide full experimental details (e.g., SHELX refinement parameters, HPLC gradients) in supplementary materials .

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